molecular formula C9H12N2O2S2 B2786064 5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol CAS No. 851116-00-2

5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol

Cat. No.: B2786064
CAS No.: 851116-00-2
M. Wt: 244.33
InChI Key: ZBCZPAKIYXSDLH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound is a biochemical used for proteomics research , indicating that it may interact with proteins or other biomolecules.

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a specific orientation, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

As a biochemical used in proteomics research , it may influence protein structure or function, leading to downstream effects at the molecular and cellular levels.

Chemical Reactions Analysis

5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, although not intended for therapeutic use, it can be used in the development of diagnostic tools and assays.

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S2/c12-15(13,11-5-1-2-6-11)8-3-4-9(14)10-7-8/h3-4,7H,1-2,5-6H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCZPAKIYXSDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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